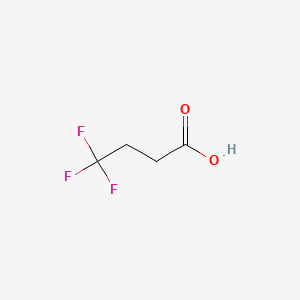

4,4,4-Trifluorobutyric Acid

Descripción general

Descripción

4,4,4-Trifluorobutyric acid (TFBA) is an organic compound with the chemical formula C4H7F3O2. It is a colorless, water-soluble liquid with an unpleasant odor. TFBA is a versatile reagent used in a variety of scientific applications, including in vivo and in vitro studies. It is also used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. TFBA has a wide range of biochemical and physiological effects, which makes it a valuable tool for researchers.

Aplicaciones Científicas De Investigación

Synthetic Applications in Organic Chemistry

4,4,4-Trifluorobutyric acid, though not directly mentioned, relates closely to the field of fluorinated compounds, which are extensively utilized in organic synthesis due to their unique reactivity and ability to modify the physical and chemical properties of molecules. One example is trifluoromethanesulfonic acid (triflic acid), which is used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, which are crucial in studying their transformations and in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Degradation and Remediation

Polyfluoroalkyl chemicals, closely related to trifluorobutyric acid due to their fluorinated nature, are used in numerous industrial and commercial applications. Their degradation in the environment into perfluoroalkyl acids is a significant concern due to their toxic profiles. Research into the microbial degradation pathways of these compounds is crucial for understanding their environmental fate and for developing remediation strategies. This involves studying the transformation of precursor compounds in laboratory settings to better evaluate their impacts and degradation products (Liu & Avendaño, 2013).

Biomedical Research and Therapeutic Applications

Fluorinated compounds like 4-phenylbutyric acid, while structurally different, share the functional aspect of incorporating fluorine atoms to enhance their biological activity. 4-Phenylbutyric acid is studied for its potential as a chemical chaperone, which can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. This research is indicative of the broader potential of fluorinated compounds, including this compound, in developing therapeutic strategies for diseases caused by protein misfolding (Kolb et al., 2015).

Environmental and Human Health Impact Studies

Research into the environmental and health impacts of fluorinated compounds, such as perfluoroalkyl acids, highlights the importance of understanding the persistence, bioaccumulation, and toxicity of these substances. Studies focusing on the developmental toxicity of perfluoroalkyl acids provide insights into potential human health risks, further emphasizing the need for comprehensive risk assessments and regulations concerning the use and disposal of fluorinated compounds (Lau et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability.

Result of Action

As an intermediate in organic synthesis, it contributes to the formation of various pharmaceuticals, agrochemicals, and dyestuff .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluorobutyric Acid. For instance, it is known to cause severe skin burns and eye damage , indicating that safety measures should be taken when handling this compound. Furthermore, it should be stored in a cool, dry place in tightly closed containers, away from strong oxidizing agents .

Propiedades

IUPAC Name |

4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUCTMYLCMVYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380367 | |

| Record name | 4,4,4-Trifluorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406-93-9 | |

| Record name | 4,4,4-Trifluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

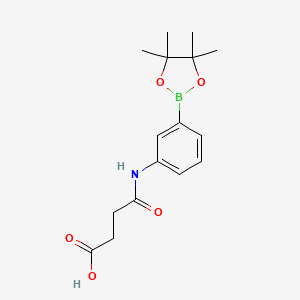

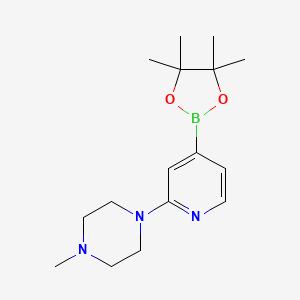

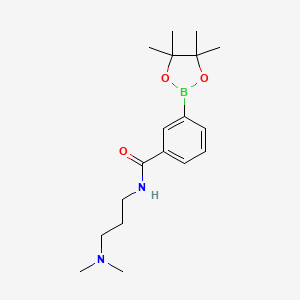

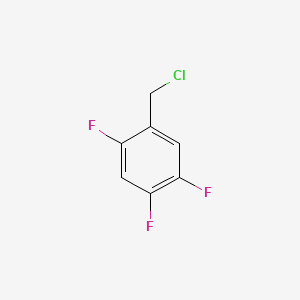

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

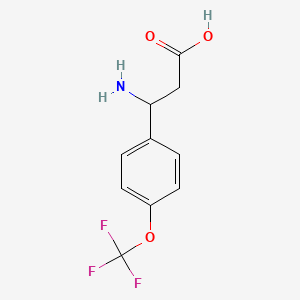

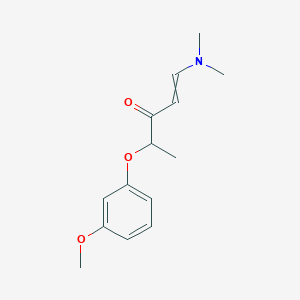

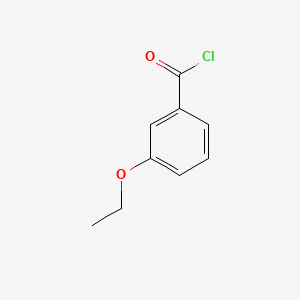

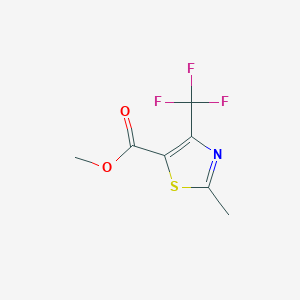

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4,4,4-Trifluorobutyric Acid?

A1: this compound, a fluorinated butyric acid derivative, has the molecular formula C4H5F3O2 and a molecular weight of 156.08 g/mol. While the provided research doesn't delve into detailed spectroscopic analysis, its rotational spectra and conformational analyses have been investigated. [] This type of analysis helps understand the molecule's 3D structure and preferred conformations.

Q2: How does fluorination impact the properties of amino acids?

A2: Research suggests that introducing fluorine atoms into amino acids significantly impacts their properties. For instance, highly fluorinated amino acids like this compound (Atb) can influence the stability of protein structures. Specifically, Atb has been shown to increase the stability of proteins containing beta-sheets, such as the protein G B1 domain. [] This stabilizing effect is attributed to the unique properties of fluorine, such as its high electronegativity and small size.

Q3: Can fluorination affect the helical propensity of amino acids?

A3: Yes, fluorination can significantly impact the helical propensity of amino acids. Studies have demonstrated that replacing hydrocarbon amino acids with their fluorinated counterparts can decrease helix propensity. [] This decrease can be substantial, reaching up to 24-fold or 1.72 kcal/mol/residue in some cases. This finding highlights that the fluoro-stabilization effect, while significant, should consider the potential reduction in helical propensity.

Q4: Are there any applications of this compound in material science?

A4: this compound has found use in modifying the surface properties of materials. One example is its application in the enzymatic surface functionalization of poly(L-lactic acid) (PLLA) films. [] In this context, the carboxylic acid functionality allows for enzymatic coupling to the PLLA surface, potentially altering its hydrophobicity and enabling further modifications.

Q5: Are there any computational studies on this compound?

A5: While the provided research doesn't explicitly mention computational studies on this compound, its rotational spectra analysis suggests the use of computational methods. [] Rotational spectroscopy data, often coupled with quantum chemical calculations, can provide insights into molecular geometries, vibrational frequencies, and other structural information.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)